molecular formula C19H19Cl2N3O3 B12475147 2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide

2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide

Cat. No.: B12475147
M. Wt: 408.3 g/mol
InChI Key: BAVSFUDKNUUVCY-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a dichlorophenyl group, and a nitrobenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a dichlorobenzene derivative, followed by amination and subsequent coupling with a cyclohexylamine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making it feasible to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amine group, resulting in the formation of corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored in drug development and pharmacological studies.

    Industry: The compound is utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenyl phosphorodichloridate
  • 2,5-Dichlorophenyl isocyanate
  • 2,5-Dichlorophenyl phosphorodichloridothioate

Uniqueness

Compared to these similar compounds, 2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and applications.

Properties

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide

InChI

InChI=1S/C19H19Cl2N3O3/c20-12-6-8-16(21)18(10-12)23-19(25)15-11-14(24(26)27)7-9-17(15)22-13-4-2-1-3-5-13/h6-11,13,22H,1-5H2,(H,23,25)

InChI Key

BAVSFUDKNUUVCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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